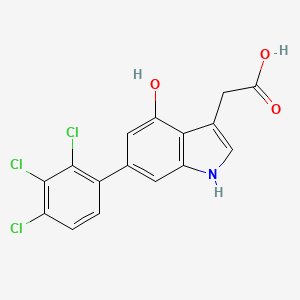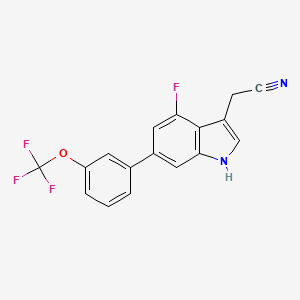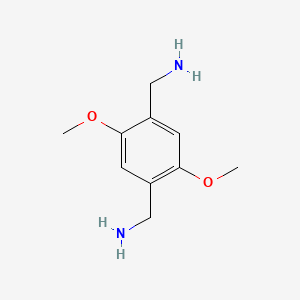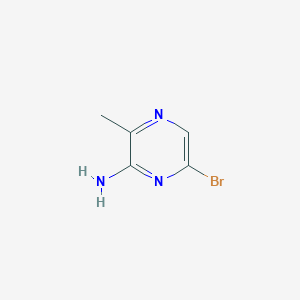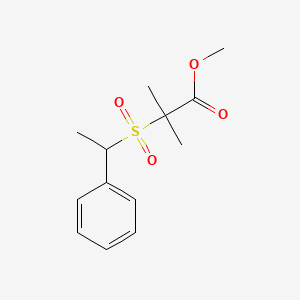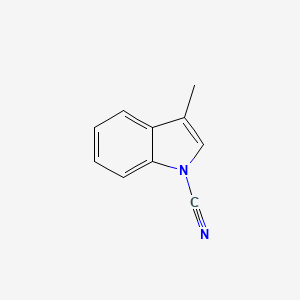![molecular formula C14H15N3O2 B13117412 Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a bipyridine moiety, which is a common ligand in coordination chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.
Introduction of the amino group: The amino group can be introduced via a substitution reaction.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions can vary, but typically involve nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological systems.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, which can influence the activity of metalloenzymes or other metal-dependent processes. The amino group can also participate in hydrogen bonding or other interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties.
Methyl 2-aminopropanoate: A simpler ester derivative without the bipyridine moiety.
Uniqueness
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to the combination of the bipyridine moiety and the amino acid ester. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H15N3O2 |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C14H15N3O2/c1-19-14(18)11(15)8-10-5-6-13(17-9-10)12-4-2-3-7-16-12/h2-7,9,11H,8,15H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
XZJCRXFKNANQMM-NSHDSACASA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Kanonische SMILES |
COC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


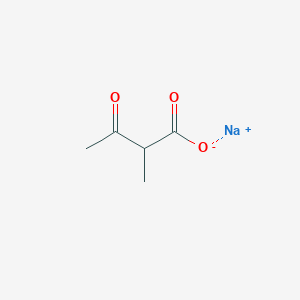
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
